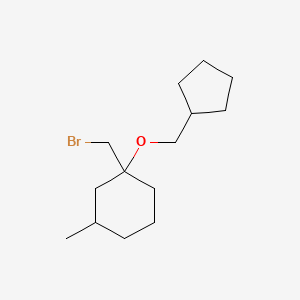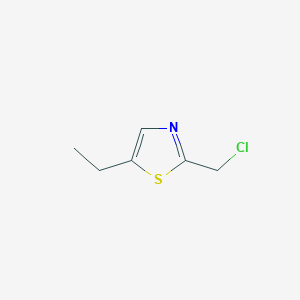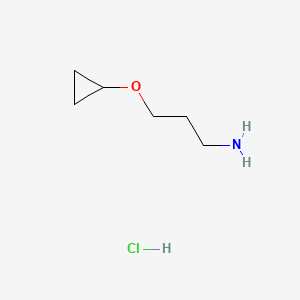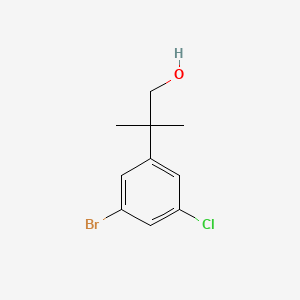
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with a hydroxyl group and a methyl group on a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous control of temperature, pressure, and the use of industrial-grade reagents and catalysts to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound valuable for research in drug development and biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)acetonitrile
- 2-(3-Bromo-5-chlorophenyl)acetic acid
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the phenyl ring, along with a hydroxyl group and a methyl group, makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H12BrClO |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
2-(3-bromo-5-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3 |
Clave InChI |
ADNYDSBULPJROK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


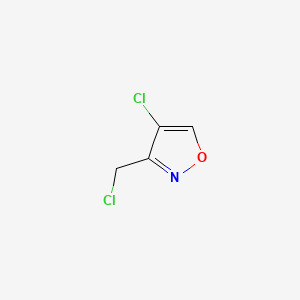
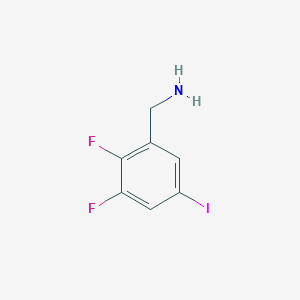

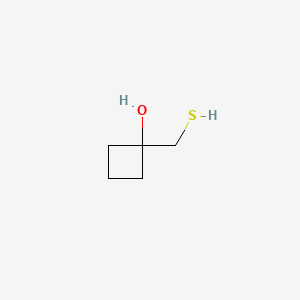
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


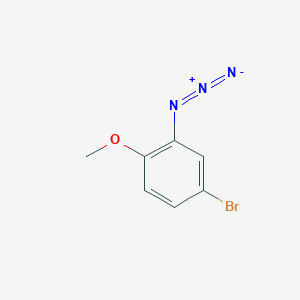

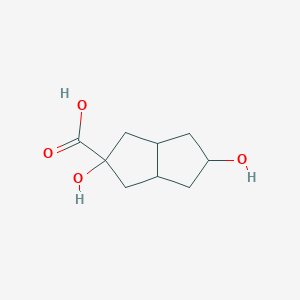
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
